molecular formula C18H22ClNO2 B259366 N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine

カタログ番号 B259366
分子量: 319.8 g/mol
InChIキー: MRBBWRLRURNYBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine, commonly known as BSI-201, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This molecule belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown promising results in the treatment of various types of cancers.

作用機序

BSI-201 works by inhibiting the activity of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine enzymes, which are involved in DNA repair. By blocking N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine activity, BSI-201 causes the accumulation of DNA damage, leading to cell death in cancer cells. This mechanism of action is particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and physiological effects:
BSI-201 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

実験室実験の利点と制限

BSI-201 has several advantages for laboratory experiments, including its high potency and specificity for N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine enzymes, its ability to sensitize cancer cells to other chemotherapeutic agents, and its minimal toxicity in normal cells. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for research on BSI-201, including the development of more potent and stable analogs, the identification of biomarkers for patient selection, and the optimization of combination therapies with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to BSI-201 and to identify strategies to overcome it.

合成法

The synthesis of BSI-201 involves several steps, including the protection of the amine group, the reaction with 2-chlorobenzyl chloride, and the deprotection of the amine group. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

BSI-201 has been extensively studied for its potential use in cancer treatment, especially in combination with other chemotherapeutic agents. It has shown promising results in preclinical studies and clinical trials for the treatment of breast, ovarian, and other types of cancers.

特性

製品名

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine

分子式

C18H22ClNO2

分子量

319.8 g/mol

IUPAC名

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C18H22ClNO2/c1-21-12-4-11-20-13-15-7-9-17(10-8-15)22-14-16-5-2-3-6-18(16)19/h2-3,5-10,20H,4,11-14H2,1H3

InChIキー

MRBBWRLRURNYBP-UHFFFAOYSA-N

SMILES

COCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

正規SMILES

COCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。